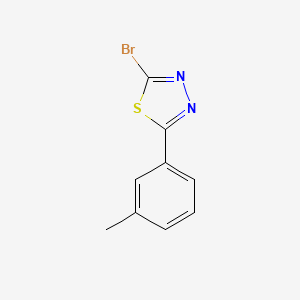

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole

Description

Properties

Molecular Formula |

C9H7BrN2S |

|---|---|

Molecular Weight |

255.14 g/mol |

IUPAC Name |

2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C9H7BrN2S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3 |

InChI Key |

QLWQCSNTMJAOCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Thiosemicarbazide and 3-Methylbenzoic Acid Derivatives

According to a 2014 patent method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, the procedure involves a solid-phase reaction where thiosemicarbazide is reacted with a carboxylic acid derivative (such as 3-methylbenzoic acid) in the presence of phosphorus pentachloride at room temperature:

- Step 1: Mix A mol of thiosemicarbazide, B mol of 3-methylbenzoic acid, and C mol of phosphorus pentachloride in a dry reaction vessel.

- Step 2: Grind the mixture at room temperature until complete reaction, then allow to stand to obtain a crude product.

- Step 3: Add alkaline solution to the crude product until the pH reaches 8.0–8.2.

- Step 4: Filter, dry, and recrystallize the product to yield 2-amino-5-(3-methylphenyl)-1,3,4-thiadiazole.

This method is noted for its mild conditions, short reaction time, low equipment needs, and high yield (>91%) with simple post-treatment steps. The use of phosphorus pentachloride is economical and relatively low in toxicity compared to other reagents.

Bromination of 2-Amino-5-(3-methylphenyl)-1,3,4-thiadiazole

To obtain the target compound, the 2-amino group is replaced by bromine at the 2-position via a bromination step. A 2021 patent describes an environmentally friendly and cost-effective bromination method:

- Step 1: Dissolve 2-amino-5-(3-methylphenyl)-1,3,4-thiadiazole in an aqueous acid solution (acid concentration 2–6%, optimally 3–5%) to form a homogeneous reaction solution.

- Step 2: Add bromine to the solution for a preliminary reaction at 15–30 °C.

- Step 3: Continue the reaction in the presence of an oxidant such as hypochlorite, chlorate, chlorite, hydrogen peroxide, or related chlorine-oxygen species to facilitate complete bromination.

- Step 4: Perform alkali treatment (alkali analysis) on the brominated intermediate to isolate pure this compound.

This method reduces bromine consumption, lowers production costs, minimizes wastewater, and improves yield and purity.

Alternative Synthetic Route via Methyl Benzoate Derivatives and Lawesson’s Reagent

A research article describes a multi-step synthetic route starting from substituted benzoic acids:

- Step 1: Prepare methyl 3-methylbenzoate by refluxing 3-methylbenzoic acid with methanol and thionyl chloride.

- Step 2: Convert methyl esters to corresponding thiosemicarbazides or related intermediates.

- Step 3: Cyclize these intermediates with Lawesson’s reagent (1,3-dithia-2,4-diphosphetane 2,4-disulfide) at 110 °C for 4–5 hours to form the 1,3,4-thiadiazole ring.

- Step 4: Purify the crude product by column chromatography to isolate 2,5-bis(2-bromo-5-methylphenyl)-1,3,4-thiadiazole analogs, which can be selectively mono-brominated to yield the target compound.

This approach achieves yields around 90% and allows for structural variation through substituent control.

Comparative Data Table of Preparation Methods

| Method Description | Key Reagents & Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Solid-phase grinding of thiosemicarbazide + acid + PCl5 | Room temperature grinding; A:B:C = 1:(1–1.2):(1–1.2); pH 8–8.2 | >91 | Simple, mild, short reaction time, high yield | Suitable for 2-amino-5-aryl-thiadiazoles |

| Bromination of 2-amino-5-aryl-thiadiazole | Bromine in acid solution (3–5% acid), 15–30 °C; oxidants like hypochlorite | High | Environmentally friendly, cost-effective | Controls bromine usage, reduces waste |

| Esterification + Lawesson’s reagent cyclization | Thionyl chloride reflux, Lawesson’s reagent at 110 °C | ~90 | High purity, versatile for derivatives | Requires chromatographic purification |

Research Outcomes and Practical Considerations

- The solid-phase synthesis method is advantageous for scale-up due to its simplicity and minimal solvent use, reducing environmental impact and operational costs.

- The bromination step using controlled bromine addition and oxidants ensures selective substitution at the 2-position, improving product purity and yield while minimizing hazardous waste.

- The multi-step method via methyl esters and Lawesson’s reagent offers flexibility in modifying substituents on the aromatic ring but requires more complex purification and longer reaction times.

- Spectroscopic analysis (IR, NMR) confirms the successful synthesis of the target compound, with characteristic signals for the thiadiazole ring and methylphenyl substituent reported in literature.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiadiazole derivatives.

Scientific Research Applications

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide.

Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify specific analytes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiadiazole ring can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key structural analogs of 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole:

Key Observations :

- Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) increase reactivity in cross-coupling reactions, as seen in and , where brominated thiadiazoles undergo Suzuki-Miyaura couplings with boronic acids .

- Aryl substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) modulate biological activity. For instance, 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole interacts with enzymes via its brominated aromatic system .

Biological Activity

2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHBrNS

- Molecular Weight : 245.13 g/mol

The presence of bromine and a methyl group on the phenyl ring contributes to its biological activity by enhancing lipophilicity and potentially influencing receptor interactions.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer efficacy:

The compound has shown significant cytotoxic effects against various cancer cell lines, often exhibiting lower IC values than standard chemotherapeutic agents like doxorubicin. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

In addition to anticancer properties, thiadiazoles have been investigated for their antimicrobial effects. The following table presents findings from relevant studies:

| Study | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| E. coli | 32 µg/mL | Bacteriostatic | |

| S. aureus | 16 µg/mL | Bactericidal |

These results indicate that this compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Study on Anticancer Mechanisms

A study conducted by Polkam et al. (2015) evaluated various thiadiazole derivatives for their anticancer activity against multiple cell lines. The study found that derivatives similar to this compound exhibited significant antiproliferative effects with IC values ranging from 0.794 µM to 23.29 µM against different cancer types . The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell proliferation.

Synthesis and Evaluation

Recent research has focused on synthesizing new derivatives based on the thiadiazole scaffold. A study published in December 2023 highlighted the synthesis of several derivatives and their evaluation against LoVo and MCF-7 cells. Among these, compounds with modifications at the phenyl ring demonstrated enhanced anti-proliferative effects, suggesting that structural modifications can lead to improved biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole, and what critical parameters influence reaction efficiency?

- Answer : The compound can be synthesized via cyclocondensation reactions involving aldehydes and thioglycolic acid under acidic conditions . Bromination of precursor thiadiazoles using reagents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or dimethylformamide (DMF) is critical for introducing the bromine substituent . Key parameters include temperature (optimized at 60–80°C for bromination), solvent polarity, and catalyst selection (e.g., Lewis acids like FeCl₃ for regioselectivity control). Purity is enhanced via recrystallization using ethanol or dichloromethane .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

- Answer : Structural confirmation requires a combination of:

- Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., planar thiadiazole rings with Br-C bond distances of ~1.89 Å) .

- Spectroscopic methods :

- ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm; thiadiazole carbons at δ 160–170 ppm).

- Mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.98) .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies can optimize the regioselectivity of bromination in thiadiazole derivatives during synthetic modification?

- Answer : Regioselectivity is influenced by:

- Electron-directing groups : The 3-methylphenyl group directs bromination to the 5-position via resonance stabilization.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at electron-deficient sites .

- Catalysts : FeBr₃ or AlCl₃ can stabilize transition states for selective bromine addition.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like di-bromination .

Q. How should researchers address contradictory bioactivity data observed in antimicrobial assays for 1,3,4-thiadiazole derivatives?

- Answer : Contradictions may arise from:

- Strain variability : Test against standardized panels (e.g., ATCC strains for E. coli and S. aureus) .

- Concentration gradients : Use broth microdilution (MIC assays) with serial dilutions (0.5–128 µg/mL) and controls (e.g., ciprofloxacin) .

- Statistical validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare activity across replicates.

- Mechanistic studies : Combine with molecular docking to assess target binding (e.g., bacterial dihydrofolate reductase) .

Q. What advanced computational methods are suitable for predicting the electronic properties of this compound to guide material science applications?

- Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~3.2 eV for thiadiazoles) to predict semiconductor behavior .

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra for optoelectronic applications (e.g., absorption peaks at ~300 nm) .

- Molecular Dynamics (MD) : Model π-π stacking interactions in thin-film devices .

Data Analysis and Experimental Design

Q. How can researchers design dose-response studies to evaluate the anticancer potential of this compound?

- Answer :

- Cell lines : Use NCI-60 panels or patient-derived xenograft (PDX) models.

- Dosage : Test 0.1–100 µM over 48–72 hours.

- Endpoints : Measure IC₅₀ via MTT assays and apoptosis via Annexin V/PI staining .

- Pathway analysis : Combine with Western blotting for caspase-3/9 activation .

Q. What analytical techniques resolve structural ambiguities in thiadiazole derivatives with multiple substituents?

- Answer :

- 2D NMR (COSY, NOESY) : Assign coupling between adjacent protons (e.g., methylphenyl and thiadiazole rings) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirm bromine oxidation states (binding energy ~70 eV for Br 3d) .

- TGA-DSC : Assess thermal stability (decomposition >200°C for most thiadiazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.